6-Phenylfuro[2,3-d]pyrimidin-4-amine
Overview
Description
6-Phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C12H9N3O. It is part of the furo[2,3-d]pyrimidine family, which is known for its diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate, followed by cyclization using sodium ethoxide . Another method involves the Dimroth rearrangement, which is a type of isomerization involving the relocation of heteroatoms within the ring structure .
Industrial Production Methods
the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-Phenylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as aniline and thiourea to form substituted derivatives.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.
Common Reagents and Conditions
Benzoyl Isothiocyanate: Used in the initial synthesis step.
Sodium Ethoxide: Used for cyclization reactions.
Aniline and Thiourea: Used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted furo[2,3-d]pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
6-Phenylfuro[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate enzyme inhibition and other biochemical pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Phenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with nucleic acid synthesis, which contributes to its antiviral and anticancer properties . The exact pathways and molecular targets are still under investigation, but it is believed to affect key inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the position of the furan ring.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a pyrrole ring instead of a furan ring, leading to different biological activities.
Uniqueness
6-Phenylfuro[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of a phenyl group, which can enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
6-phenylfuro[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUPXPVKDBPOMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351301 | |
Record name | 6-phenylfuro[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18031-97-5 | |
Record name | 6-phenylfuro[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-PHENYLFURO[2,3-D]PYRIMIDIN-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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